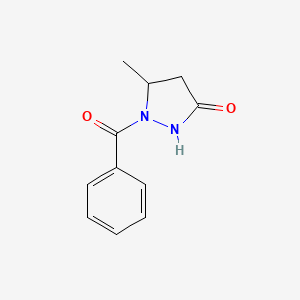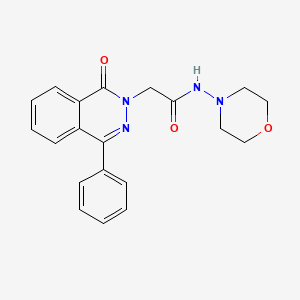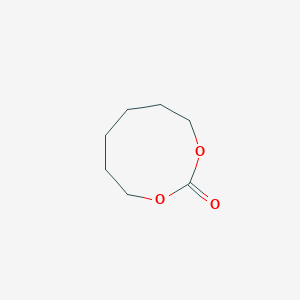
1-(5-Ethylthiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-propiothienone is a chemical compound with the molecular formula C9H12OS. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. This compound is known for its various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Ethyl-2-propiothienone, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophenes.
Hinsberg Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophenes.
Industrial Production Methods
Industrial production of 5-Ethyl-2-propiothienone typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-propiothienone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Aplicaciones Científicas De Investigación
5-Ethyl-2-propiothienone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of biological processes involving sulfur-containing compounds.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-propiothienone involves its interaction with molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical reactions, making it a versatile compound in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound of 5-Ethyl-2-propiothienone, containing a five-membered ring with one sulfur atom.
2-Acetylthiophene: A similar compound with an acetyl group at the 2-position.
3-Methylthiophene: A similar compound with a methyl group at the 3-position.
Uniqueness
5-Ethyl-2-propiothienone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications that other thiophene derivatives may not be able to fulfill .
Propiedades
Número CAS |
108223-66-1 |
|---|---|
Fórmula molecular |
C9H12OS |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
1-(5-ethylthiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C9H12OS/c1-3-7-5-6-9(11-7)8(10)4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
IEOBQCWBYSLFPX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
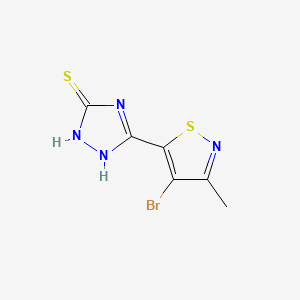
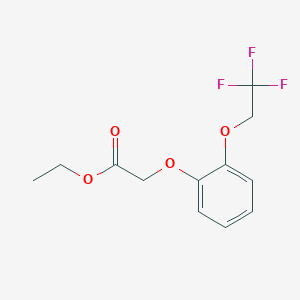
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
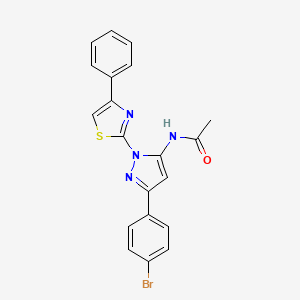
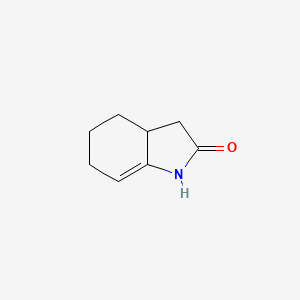
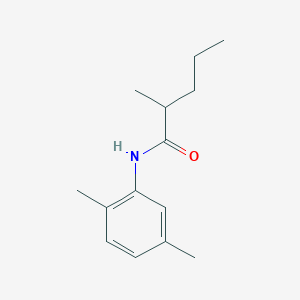
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)

